

Spectroscopic Characterization of 5-Chloro-2-thiophenecarboxaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	2-Chloro-5-thiophenecarboxaldehyde
Cat. No.:	B1662047

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data used for the characterization of 5-Chloro-2-thiophenecarboxaldehyde (CAS No: 7283-96-7).[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#) The document details the expected data from ^1H Nuclear Magnetic Resonance (NMR), ^{13}C NMR, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols for acquiring such data are also provided, alongside a logical workflow diagram for chemical characterization.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for the identification and characterization of 5-Chloro-2-thiophenecarboxaldehyde.

^1H NMR (Proton NMR) Data

Disclaimer: Specific experimental ^1H NMR data for 5-Chloro-2-thiophenecarboxaldehyde was not available in the public domain resources surveyed. The following table presents data for the parent compound, 2-thiophenecarboxaldehyde, for illustrative purposes. The presence of the electron-withdrawing chloro group at the 5-position is expected to induce downfield shifts for the remaining ring protons.

Table 1: Illustrative ^1H NMR Data for 2-Thiophenecarboxaldehyde (300 MHz, in DMSO-d₆)[\[6\]](#)

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
9.97	Doublet	1.33	1H, Aldehyde (-CHO)
8.13	Doublet of Doublets	5.05, 1.37	1H, Thiophene Ring (H5)
8.03	Doublet of Doublets	3.85, 1.33	1H, Thiophene Ring (H3)
7.94	Doublet of Doublets	5.05, 3.85	1H, Thiophene Ring (H4)

^{13}C NMR (Carbon NMR) Data

Disclaimer: Specific experimental ^{13}C NMR data for 5-Chloro-2-thiophenecarboxaldehyde was not available in the public domain resources surveyed. The data below for the related compound, 5-Chloro-2-thiophenecarboxylic acid, is provided for general reference. The aldehyde carbon would appear significantly downfield (typically 180-200 ppm), and other carbon shifts would differ from the carboxylic acid derivative.[\[7\]](#)[\[8\]](#)[\[9\]](#)

Table 2: Reference ^{13}C NMR Data for 5-Chloro-2-thiophenecarboxylic acid

Chemical Shift (δ) ppm	Assignment (for Carboxylic Acid)
Data not available	Expected peaks for C2, C3, C4, C5, and COOH

FT-IR (Infrared) Spectroscopy Data

The following data is interpreted from the gas-phase FT-IR spectrum available from the NIST Chemistry WebBook.[\[1\]](#)

Table 3: FT-IR Absorption Data for 5-Chloro-2-thiophenecarboxaldehyde

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3100	Medium	Aromatic C-H Stretch
~2850, ~2750	Weak	Aldehyde C-H Stretch (Fermi doublet)
~1680	Strong	C=O Carbonyl Stretch (conjugated)
~1520, ~1410	Medium	Aromatic C=C Ring Stretch
~1230	Medium	C-C Stretch / In-plane Bending
~1040	Medium	C-H In-plane Bending
~810	Strong	C-H Out-of-plane Bending
~750	Strong	C-Cl Stretch

Mass Spectrometry (MS) Data

The mass spectrum is characterized by a molecular ion peak and a distinctive isotopic pattern due to the presence of chlorine. The data is sourced from PubChem.[\[10\]](#) The molecular weight of the compound is 146.59 g/mol .[\[3\]](#)[\[4\]](#)

Table 4: Key Mass Spectrometry Data (m/z) for 5-Chloro-2-thiophenecarboxaldehyde

m/z (Mass-to-Charge Ratio)	Relative Intensity	Assignment
148	Moderate	[M+2] ⁺ Molecular ion (with ³⁷ Cl isotope)
146	High	[M] ⁺ Molecular ion (with ³⁵ Cl isotope)
145	High	[M-H] ⁺ Fragment
117	Moderate	[M-CHO] ⁺ Fragment
111	Moderate	[M-Cl] ⁺ Fragment

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Methodology:

- Sample Preparation: Dissolve approximately 5-10 mg of 5-Chloro-2-thiophenecarboxaldehyde in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3 , or DMSO-d_6). The sample should be free of particulate matter.
- Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm). Modern spectrometers can also reference the residual solvent peak.
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher).
- ^1H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum.
 - Typical parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
 - Process the resulting Free Induction Decay (FID) with a Fourier transform. Phase and baseline correct the spectrum.
 - Integrate the signals to determine the relative number of protons for each resonance.
- ^{13}C NMR Acquisition:
 - Acquire a one-dimensional proton-decoupled carbon spectrum.
 - This experiment requires a larger number of scans due to the low natural abundance of ^{13}C .

- Typical parameters include a 45-degree pulse angle, a longer relaxation delay (2-5 seconds), and broadband proton decoupling.
- Process the data similarly to the ^1H spectrum.

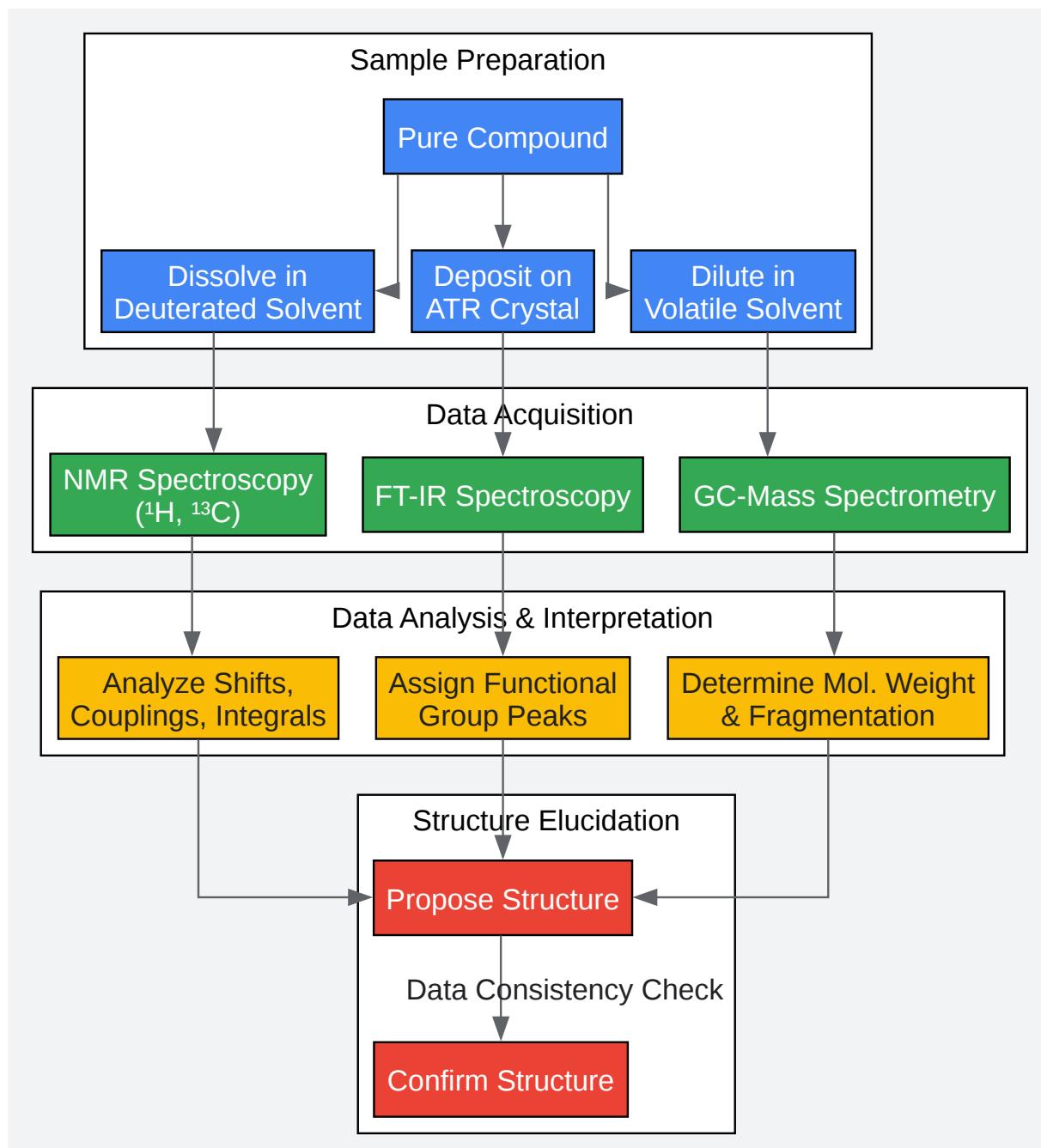
Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

- Sample Preparation (Attenuated Total Reflectance - ATR):
 - Place a small drop of liquid 5-Chloro-2-thiophenecarboxaldehyde directly onto the crystal surface (e.g., diamond or germanium) of the ATR accessory.
 - Ensure the crystal is clean before and after the measurement using an appropriate solvent like isopropanol.
- Instrumentation: Use a benchtop FT-IR spectrometer equipped with an ATR accessory.
- Data Acquisition:
 - Collect a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.
 - Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
 - The spectrum is typically recorded in the range of 4000 to 400 cm^{-1} .
- Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding molecular vibrations and functional groups.

Mass Spectrometry (MS)


Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

- Sample Preparation and Introduction:
 - For Gas Chromatography-Mass Spectrometry (GC-MS), dilute a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
 - Inject the dilute solution into the GC, where the compound is volatilized and separated from the solvent.
- Instrumentation: Use a mass spectrometer, commonly a quadrupole analyzer, coupled with a GC system.
- Ionization:
 - Utilize Electron Ionization (EI) at a standard energy of 70 eV. This method provides reproducible fragmentation patterns.
- Mass Analysis:
 - The generated ions are accelerated and separated by the mass analyzer based on their mass-to-charge (m/z) ratio.
- Data Analysis:
 - Identify the molecular ion peak ($[M]^+$).
 - Analyze the isotopic distribution, specifically the $[M+2]^+$ peak, which should be approximately one-third the intensity of the $[M]^+$ peak, confirming the presence of one chlorine atom.
 - Identify and propose structures for the major fragment ions observed in the spectrum.

Logical Workflow Visualization

The following diagram illustrates a standard workflow for the spectroscopic characterization of a novel or known chemical compound.

[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Characterization of an Organic Compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Thiophenecarboxaldehyde, 5-chloro- [webbook.nist.gov]
- 2. 2-Thiophenecarboxaldehyde, 5-chloro- [webbook.nist.gov]
- 3. 5-Chloro-2-thiophenecarboxaldehyde 97 7283-96-7 [sigmaaldrich.com]
- 4. scbt.com [scbt.com]
- 5. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 6. 2-Thiophenecarboxaldehyde(98-03-3) 1H NMR spectrum [chemicalbook.com]
- 7. 5-Chloro-2-thiophenecarboxylic acid | C5H3ClO2S | CID 95048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 5-Chlorothiophene-2-carboxylic acid(24065-33-6) 13C NMR spectrum [chemicalbook.com]
- 9. dev.spectrabase.com [dev.spectrabase.com]
- 10. 2-Thiophenecarboxaldehyde, 5-chloro- | C5H3ClO5 | CID 81700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Characterization of 5-Chloro-2-thiophenecarboxaldehyde: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1662047#spectroscopic-data-for-5-chloro-2-thiophenecarboxaldehyde-characterization>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com